molecular formula C13H18O3 B12308714 2-(3-Methylbutoxy)-2-phenylacetic acid

2-(3-Methylbutoxy)-2-phenylacetic acid

Cat. No.: B12308714
M. Wt: 222.28 g/mol
InChI Key: FGHDZIRKBRPXGB-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)-2-phenylacetic acid is a phenylacetic acid derivative characterized by a 3-methylbutoxy substituent at the α-carbon of the acetic acid backbone. This structural motif confers unique physicochemical properties, including increased lipophilicity compared to simpler phenylacetic acids, which may enhance membrane permeability and bioavailability. The compound’s branched ether group (3-methylbutoxy) distinguishes it from other phenylacetic acid derivatives, influencing its binding interactions in biological systems.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-methylbutoxy)-2-phenylacetic acid

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)

InChI Key

FGHDZIRKBRPXGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutoxy)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then hydrolyzed under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(3-Methylbutoxy)-2-phenylacetic acid typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenyl and 3-methylbutoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-Methylbutoxy)-2-phenylacetic acid, highlighting substituent variations and their implications:

Compound Name Substituent Key Properties/Applications Reference
2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid Dimethylamino-diphenylethyl group Major constituent (53.35%) in chloroform fraction; potential bioactive role in hypertension .
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamide group Sulfonamide derivatives often exhibit antimicrobial or diuretic activity; enhanced hydrogen bonding capacity .
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid Dichlorophenoxy group High lipophilicity due to chlorine atoms; potential herbicide or anti-inflammatory applications .
(R)-(-)-2-Methoxy-2-phenylacetic acid Methoxy group Chiral compound with >97% purity; used in enantioselective synthesis of antibiotics .
2-(Butyl(ethyl)amino)-2-phenylacetic acid Aminoalkyl group Altered electronic effects; potential CNS activity due to amine functionality .
2-(Carbamoylamino)-2-phenylacetic acid Ureido group Polar substituent improves solubility; explored in peptide mimetics .

Structural and Functional Insights

  • Chlorinated analogs (e.g., 3,4-dichlorophenoxy) exhibit stronger hydrophobic interactions in receptor binding, as seen in docking studies with furosemide-like activity . Sulfonamide derivatives show higher hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Chirality and Synthesis: Chiral derivatives, such as (R)-(-)-2-methoxy-2-phenylacetic acid, demonstrate the importance of enantiopurity in biological activity (>97% purity noted in synthesis) . The target compound’s branched ether may complicate stereoselective synthesis compared to linear-chain analogs .
  • Solubility and Stability :

    • Ester and amide derivatives (e.g., 2-(1-naphthyl)-2-phenylacetic acid esters) show reduced aqueous solubility but improved metabolic stability .
    • Crystal structure analyses of bromobenzenesulfonamido analogs reveal stable hydrogen-bonding networks (N–H⋯O, C–H⋯O), enhancing solid-state stability .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Key Functional Group
2-(3-Methylbutoxy)-2-phenylacetic acid 236.3 ~2.8 Branched ether
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 325.8 ~0.8 Sulfonamide
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid 297.1 ~3.5 Dichlorophenoxy
(R)-(-)-2-Methoxy-2-phenylacetic acid 166.2 ~1.5 Methoxy

Biological Activity

2-(3-Methylbutoxy)-2-phenylacetic acid, a compound with the molecular formula C13H18O3, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and biological research.

  • CAS Number: 1016822-98-2
  • Molecular Weight: 222.3 g/mol
  • Purity: 95%

The biological activity of 2-(3-Methylbutoxy)-2-phenylacetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a ligand, potentially binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, such as enzyme inhibition or activation, leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that 2-(3-Methylbutoxy)-2-phenylacetic acid may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The compound has shown potential antioxidant activity, which can protect cells from oxidative stress and damage caused by free radicals.
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.

Study on Anti-inflammatory Properties

A study aimed at evaluating the anti-inflammatory effects of 2-(3-Methylbutoxy)-2-phenylacetic acid involved in vitro assays where the compound was tested against inflammatory markers in cultured cells. Results demonstrated a significant reduction in the levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of 2-(3-Methylbutoxy)-2-phenylacetic acid was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging activity, comparable to established antioxidants, highlighting its potential use in formulations aimed at reducing oxidative stress.

Cytotoxicity Evaluation

A cytotoxicity study conducted on human cancer cell lines revealed that 2-(3-Methylbutoxy)-2-phenylacetic acid induced apoptosis in a dose-dependent manner. The findings suggest that the compound could be further explored for its anticancer properties, warranting additional research into its mechanisms and efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Butoxyacetic AcidSimilar structure without methyl groupModerate anti-inflammatory effects
2-Phenylacetic AcidLacks the butoxy groupLimited biological activity
4-(3-Methylbutoxy)benzoic AcidContains a benzoic acid moietyAntioxidant properties

The comparison highlights that while similar compounds exist, the unique combination of functional groups in 2-(3-Methylbutoxy)-2-phenylacetic acid confers distinct biological activities that merit further exploration.

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